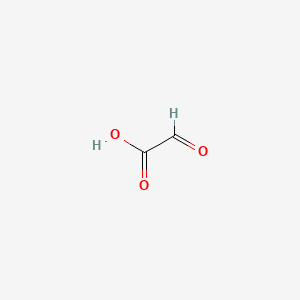

Glyoxylic acid

Cat. No. B1671967

Key on ui cas rn:

298-12-4

M. Wt: 74.04 g/mol

InChI Key: HHLFWLYXYJOTON-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05834262

Procedure details

A 300-mL EZE-Seal stirred autoclave reactor equipped with Dispersimax Impeller (Autoclave Engineers) was charged with 100 mL of a solution containing glycolic acid (1.500M), ethylenediamine (1.575M), isobutyric acid (0.300M, HPLC internal standard), and flavin mononucleotide (0.01 mM), at pH 9.25, and the solution cooled to 5° C. To the reactor was then added 2.0 g of Pichia pastoris transformant strain GS115-MSP10 (114 IU glycolate oxidase and 148,000 IU catalase) which had been permeabilized by treatment with 0.1% Triton X-100/1 freeze-thaw, and the reactor purged with oxygen. The mixture was then stirred at 1000 rpm, which bubbled oxygen through the mixture via the action of the turbine impeller, and at 5° C. under 120 psig of oxygen. The reaction was monitored by taking a 0.4 mL aliquot of the reaction mixture at regular intervals, filtering the aliquot using a Millipore Ultrafree-MC 10,000 NMWL Filter Unit, and analyzing the filtrate by HPLC. After 4.5 h, the yields of glyoxylic acid, oxalic acid, and formic acid were 98.0%, 0.4%, and 0%, respectively, with no glycolic acid remaining. The final activities of permeabilized-cell glycolate oxidase and catalase were 136% and 113% of their initial values, respectively.

[Compound]

Name

flavin mononucleotide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

GS115-MSP10

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

solution

Quantity

100 mL

Type

solvent

Reaction Step Four

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:5])(=[O:4])[CH2:2][OH:3].C(N)CN.C(O)(=[O:14])C(C)C.CCC(COC(C(N(CC[NH+](C)C)C)=O)(C1C=CC=CC=1)C1C=CC=CC=1)CC.[Cl-]>>[C:1]([OH:5])(=[O:4])[CH:2]=[O:3].[C:2]([OH:14])(=[O:3])[C:1]([OH:5])=[O:4] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CO)(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CN)N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)(=O)O

|

[Compound]

|

Name

|

flavin mononucleotide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

GS115-MSP10

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CC[NH+](C)C.[Cl-]

|

Step Four

[Compound]

|

Name

|

solution

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was then stirred at 1000 rpm, which

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 300-mL EZE-Seal stirred autoclave reactor equipped with Dispersimax Impeller (Autoclave Engineers)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reactor purged with oxygen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

bubbled oxygen through the mixture via the action of the turbine impeller

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 5° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtering the aliquot

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filter Unit

|

Outcomes

Product

Details

Reaction Time |

4.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=O)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=O)O)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |